molecular formula C24H18FNO2 B2647423 3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-94-8

3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2647423
CAS No.: 904450-94-8
M. Wt: 371.411
InChI Key: BDMHKCWGVLBCMX-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a fluorobenzoyl group and a methylphenylmethyl group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride.

    Quinolinone Core Formation: The next step involves the formation of the quinolinone core by reacting 4-fluorobenzoyl chloride with an appropriate amine, such as 2-aminobenzophenone, under basic conditions.

    Introduction of the Methylphenylmethyl Group: The final step involves the alkylation of the quinolinone core with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives with higher oxidation states.

    Reduction: Alcohol or amine derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoylquinolinone: Similar structure but lacks the methylphenylmethyl group.

    4-Methylphenylmethylquinolinone: Similar structure but lacks the fluorobenzoyl group.

    Quinolinone Derivatives: Various derivatives with different substituents on the quinolinone core.

Uniqueness

3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the presence of both the fluorobenzoyl and methylphenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2/c1-16-6-8-17(9-7-16)14-26-15-21(23(27)18-10-12-19(25)13-11-18)24(28)20-4-2-3-5-22(20)26/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMHKCWGVLBCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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